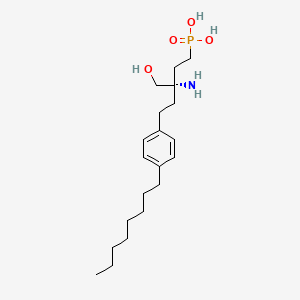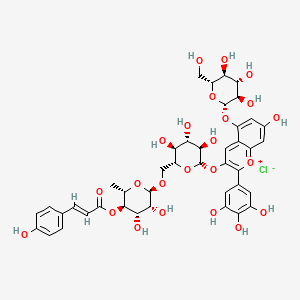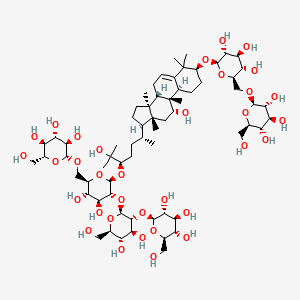
Mogroside VI B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mogroside VI B is a natural sweetener derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo. This compound belongs to the family of cucurbitane-type triterpene glycosides, which are known for their intense sweetness and various health benefits. This compound, like other mogrosides, is used as a sugar substitute and has been recognized for its potential antioxidant, anti-inflammatory, and blood glucose modulation effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mogrosides, including Mogroside VI B, is complex due to their intricate structures. The primary method involves the extraction of mogrosides from the fruit of Siraitia grosvenorii. This process typically includes steps such as flash extraction, purification by chromatography, and sometimes biotransformation using enzymes .
Industrial Production Methods: Industrial production of mogrosides often relies on large-scale extraction techniques. Flash extraction is commonly used due to its efficiency in breaking down plant tissues and releasing the mogrosides. This method is followed by purification processes, such as column chromatography, to achieve high purity levels of the compound .
Chemical Reactions Analysis
Types of Reactions: Mogroside VI B undergoes various chemical reactions, including oxidation, reduction, and glycosylation. These reactions are essential for modifying the compound to enhance its sweetness or to produce other mogrosides.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Glycosylation reactions often require specific enzymes or catalysts to attach sugar moieties to the mogrol backbone .
Major Products Formed: The major products formed from these reactions include other mogrosides, such as Mogroside V and Mogroside III, which are also known for their sweetening properties .
Scientific Research Applications
Mogroside VI B has a wide range of applications in scientific research. In chemistry, it is studied for its unique glycoside structure and potential for chemical modification. In biology and medicine, this compound is researched for its antioxidant, anti-inflammatory, and anti-carcinogenic properties. It has shown promise in modulating blood glucose levels, making it a potential therapeutic agent for diabetes management .
In the food industry, this compound is used as a natural sweetener, providing a low-calorie alternative to sugar. Its stability under heat and various pH conditions makes it suitable for use in a wide range of food and beverage products .
Mechanism of Action
The mechanism of action of Mogroside VI B involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant properties, scavenging free radicals and reducing oxidative stress. Additionally, it modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
This compound also influences glucose metabolism by enhancing insulin sensitivity and promoting glucose uptake in cells. This is achieved through the activation of pathways such as the AMP-activated protein kinase (AMPK) pathway .
Comparison with Similar Compounds
Mogroside VI B is unique among mogrosides due to its specific glycosylation pattern, which contributes to its distinct sweetness and biological activities. Similar compounds include Mogroside V, Mogroside III, and Siamenoside I. These compounds share a similar cucurbitane-type triterpene backbone but differ in the number and arrangement of sugar moieties attached to the mogrol core .
Mogroside V, for example, is the most abundant mogroside in Siraitia grosvenorii and is known for being 250 times sweeter than sucrose. Mogroside III and Siamenoside I also exhibit high sweetness and have been studied for their health benefits .
Conclusion
This compound is a valuable natural compound with significant potential in various fields, including food, medicine, and scientific research. Its unique structure and beneficial properties make it an important subject of study for developing new therapeutic agents and natural sweeteners.
Properties
Molecular Formula |
C66H112O34 |
|---|---|
Molecular Weight |
1449.6 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C66H112O34/c1-24(25-15-16-64(6)34-12-10-26-27(66(34,8)35(71)17-65(25,64)7)11-14-36(62(26,2)3)97-58-52(86)47(81)42(76)32(95-58)22-89-56-50(84)44(78)38(72)28(18-67)91-56)9-13-37(63(4,5)88)98-60-54(49(83)43(77)33(96-60)23-90-57-51(85)45(79)39(73)29(19-68)92-57)100-61-55(48(82)41(75)31(21-70)94-61)99-59-53(87)46(80)40(74)30(20-69)93-59/h10,24-25,27-61,67-88H,9,11-23H2,1-8H3/t24-,25-,27-,28-,29-,30-,31-,32-,33-,34+,35-,36+,37-,38-,39-,40-,41-,42-,43-,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,54-,55-,56-,57-,58+,59+,60+,61+,64+,65-,66+/m1/s1 |
InChI Key |
PVDOAQQONXZZBU-ISABJOOBSA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)[C@H]5CC[C@@]6([C@@]5(C[C@H]([C@@]7([C@H]6CC=C8[C@H]7CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O)C)O)C)C |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O)C5CCC6(C5(CC(C7(C6CC=C8C7CCC(C8(C)C)OC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


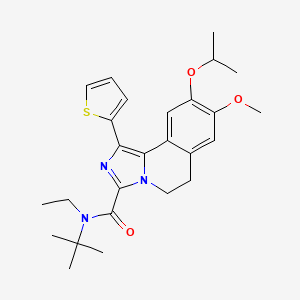
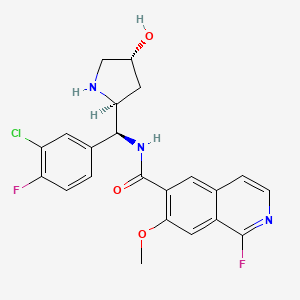

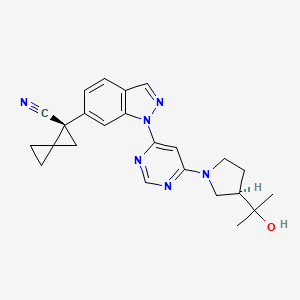
![4-[2-[2-[4-[[4-[3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]methyl]-2-fluorophenoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B10857971.png)
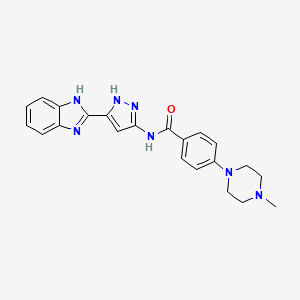


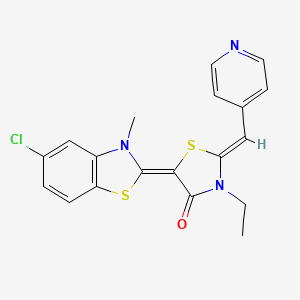

![2-[3-[3-[[3-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoylamino]phenyl]methyl-(2,2-diphenylethyl)amino]propoxy]phenyl]acetic acid](/img/structure/B10857997.png)
